molecular formula C15H12N2O2S B5859218 ethyl 2-(1,3-benzothiazol-2-yl)nicotinate

ethyl 2-(1,3-benzothiazol-2-yl)nicotinate

Cat. No. B5859218
M. Wt: 284.3 g/mol
InChI Key: WKIIJLFMMBTESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1,3-benzothiazol-2-yl)nicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinic acid and benzothiazole, which are known for their biological and pharmacological properties. Ethyl 2-(1,3-benzothiazol-2-yl)nicotinate has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazol-2-yl)nicotinate is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in inflammation, tumor growth, and microbial infection. It may also interact with cellular membranes and affect their permeability and fluidity.
Biochemical and Physiological Effects:
Ethyl 2-(1,3-benzothiazol-2-yl)nicotinate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of cancer cells and bacteria. Additionally, it has been found to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

Ethyl 2-(1,3-benzothiazol-2-yl)nicotinate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It is also soluble in common organic solvents, which makes it easy to handle and analyze. However, it has some limitations, such as its low water solubility, which may limit its use in certain biological assays. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of ethyl 2-(1,3-benzothiazol-2-yl)nicotinate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infection. Another direction is to explore its interaction with enzymes and proteins at the molecular level using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. Additionally, its optical and electronic properties could be further studied for potential applications in materials science.

Synthesis Methods

The synthesis of ethyl 2-(1,3-benzothiazol-2-yl)nicotinate involves the reaction of nicotinic acid with 2-mercaptobenzothiazole in the presence of ethyl chloroformate. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the product is obtained by evaporating the solvent and purifying the residue using column chromatography. The yield of the product depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

Ethyl 2-(1,3-benzothiazol-2-yl)nicotinate has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been evaluated for its anti-inflammatory, anti-tumor, and anti-microbial activities. In biochemistry, it has been studied for its interaction with enzymes and proteins. In materials science, it has been investigated for its optical and electronic properties.

properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-2-19-15(18)10-6-5-9-16-13(10)14-17-11-7-3-4-8-12(11)20-14/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIIJLFMMBTESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate

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